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Compound of Interest

Compound Name: 4-Morpholinopyridin-3-amine

Cat. No.: B1608456

An In-Depth Technical Guide to 4-Morpholinopyridin-3-amine: Properties, Synthesis, and
Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is
paramount to achieving desired therapeutic profiles. Among the vast array of heterocyclic
compounds, aminopyridines serve as privileged structures, offering a versatile platform for
constructing molecules with significant biological activity. When combined with a morpholine
moiety—a group renowned for its ability to enhance aqueous solubility and metabolic stability—
the resulting scaffold becomes a powerful tool for medicinal chemists.

This technical guide provides a comprehensive overview of 4-Morpholinopyridin-3-amine, a
key building block in the synthesis of advanced pharmaceutical intermediates. We will delve
into its core chemical and structural characteristics, provide a detailed synthesis protocol with
underlying scientific rationale, and explore its application as a versatile scaffold in the
development of targeted therapeutics, particularly kinase inhibitors. This document is intended
for researchers, scientists, and drug development professionals seeking to leverage this
valuable compound in their synthetic and medicinal chemistry programs.

Section 1: Core Chemical & Structural
Characteristics
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A thorough understanding of the fundamental properties of a chemical entity is the foundation
of its effective application. This section details the structural, physicochemical, and
spectroscopic profile of 4-Morpholinopyridin-3-amine.

Molecular Structure

4-Morpholinopyridin-3-amine, with the chemical formula CeH13NsO, features a pyridine ring
substituted at the 3-position with an amine group (-NHz) and at the 4-position with a morpholine
ring. The morpholine ring is attached via its nitrogen atom. This arrangement of a nucleophilic
primary amine adjacent to the sterically and electronically influential morpholine group dictates
its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

The integration of the polar amine group and the hydrogen-bond accepting morpholine ring
confers specific physicochemical properties crucial for its handling and application in drug

synthesis.
Property Value Source
CAS Number 90648-26-3 [1]
Molecular Formula CoH13N30 [1]
Molecular Weight 179.22 g/mol [1][2]
Appearance Solid (form may vary) [3]
Topological Polar Surface Area  51.4 A2 [2]
XLogP3-AA 0.3 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor
C)(;untg p 4 2l
Rotatable Bond Count 1 [2]

Note: Some properties are computationally derived and serve as estimates.
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Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized
compound. The key expected signals for 4-Morpholinopyridin-3-amine are as follows:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring, typically in the downfield region (~7.0-8.5 ppm). The protons of
the morpholine ring will appear as two multiplets in the upfield region (~3.0-4.0 ppm),
corresponding to the -CH2-N and -CHz-O groups. The primary amine protons (-NHz) will
present as a broad singlet, the chemical shift of which is dependent on solvent and
concentration.[4]

e 13C NMR: The carbon spectrum will display signals for the five distinct carbons of the pyridine
ring and the two unique carbons of the morpholine ring.

» IR Spectroscopy: The infrared spectrum will feature characteristic stretching vibrations for
the N-H bonds of the primary amine, typically appearing as a doublet in the 3300-3500 cm~1
region.[4] C-N and C-O stretching vibrations from the morpholine and pyridine rings will also
be present.

e Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M*)
corresponding to the exact mass of the compound (179.1059 g/mol ).[2]

Section 2: Synthesis and Characterization

The synthesis of 4-Morpholinopyridin-3-amine can be achieved through several routes.
Below, we present a representative protocol based on nucleophilic aromatic substitution, a
common and reliable method for constructing such scaffolds.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The chosen strategy involves the displacement of a suitable leaving group (e.g., a halide) from
the 4-position of a pyridine ring by morpholine. This is a well-established transformation in
heterocyclic chemistry. The primary amine at the 3-position is either present on the starting
material or introduced in a subsequent step. A common precursor would be a 3-nitro-4-
halopyridine, where the nitro group can be subsequently reduced to the desired amine.
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Rationale: Using a 4-halopyridine precursor allows for a direct and efficient SnAr reaction with
morpholine. Morpholine is an excellent nucleophile for this type of reaction. The subsequent
reduction of a nitro group is a high-yielding and clean transformation, typically achieved via
catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis from 4-
Chloro-3-nitropyridine

This two-step protocol provides a reliable method for the laboratory-scale preparation of 4-
Morpholinopyridin-3-amine.

Step 1: Synthesis of 4-(4-Morpholinyl)-3-nitropyridine

» Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic
solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add morpholine (1.2 eq) and a
non-nucleophilic base such as triethylamine (1.5 eq).

e Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor
the reaction progress by Thin Layer Chromatography (TLC).

» Workup: Once the starting material is consumed, cool the reaction mixture to room
temperature. Dilute with water and extract the product with an organic solvent like ethyl
acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel to yield pure 4-(4-morpholinyl)-3-nitropyridine.

Step 2: Reduction to 4-Morpholinopyridin-3-amine

o Reaction Setup: Dissolve the 4-(4-morpholinyl)-3-nitropyridine (1.0 eq) from the previous
step in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon
(10% Pd/C).

¢ Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (using a
balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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o Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of
Celite to remove the catalyst, and wash the pad with the reaction solvent.

« |solation: Concentrate the filtrate under reduced pressure to yield the final product, 4-
Morpholinopyridin-3-amine, which can be further purified by recrystallization if necessary.

Post-Synthesis Characterization Workflow

A rigorous workflow is essential to validate the identity, purity, and structure of the final
compound.
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Caption: Workflow for purification and structural validation.
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Section 3: Role as a Medicinal Chemistry Scaffold

The true value of 4-Morpholinopyridin-3-amine lies in its utility as a versatile building block for
creating complex molecules with therapeutic potential.

Chemical Reactivity and Derivatization

The primary amine at the 3-position is a key handle for derivatization. It can readily undergo a
variety of reactions, including:

Amide bond formation: Coupling with carboxylic acids or acyl chlorides to form amides.

Sulfonamide formation: Reacting with sulfonyl chlorides.

Urea formation: Reacting with isocyanates.

Buchwald-Hartwig or Ullmann coupling: Participating in cross-coupling reactions to form
more complex biaryl systems.

This reactivity allows chemists to append a wide range of functional groups and build molecular
diversity to optimize pharmacological properties.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is a "pharmacokinetic-friendly" group frequently incorporated into drug
candidates.[5] Its presence generally confers several advantages:

 Increased Aqueous Solubility: The oxygen atom in the morpholine ring acts as a hydrogen
bond acceptor, which can improve the solubility of the parent molecule.[5]

o Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.

o Favorable Physicochemical Profile: It often helps to maintain a desirable balance of
lipophilicity and polarity, which is crucial for membrane permeability and overall drug-like
properties.

Therapeutic Applications and Target Classes
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Derivatives containing the morpholine-aminopyridine core have shown significant promise in
various therapeutic areas, particularly in oncology and inflammation. The scaffold is frequently
found in inhibitors of protein kinases, which are critical regulators of cellular processes.[6][7][8]

e PI3K/mTOR Inhibitors: Many potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and
the mammalian Target of Rapamycin (MTOR) pathways incorporate this scaffold.[6][8] These
pathways are often dysregulated in cancer, making them prime targets for therapeutic
intervention.

e Bruton's Tyrosine Kinase (BTK) Inhibitors: The scaffold has been used to develop irreversible
inhibitors of BTK, a key enzyme in B-cell signaling, for treating hematological cancers and
autoimmune diseases.[7]

» Adenosine Kinase Inhibitors: Novel, non-nucleoside inhibitors of adenosine kinase, with
potential applications in pain and inflammation, have been developed using this core
structure.[9]

Section 4: Case Study: Inhibition of the
PI3BK/Akt/mTOR Pathway

To illustrate the practical application of this scaffold, we examine its role in designing inhibitors
for the PIBK/Akt/mTOR signaling pathway, a central node in cancer cell growth and survival.

Mechanism of Action

In many PI3K inhibitors, the aminopyridine core acts as a "hinge-binder," forming critical
hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The morpholine group
is often directed towards the solvent-exposed region of the active site, where it enhances
solubility and fine-tunes the compound's fit. The rest of the molecule can be elaborated from
the 3-amino position to achieve potency and selectivity for specific kinase isoforms.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR pathway and the point of intervention by
inhibitors derived from the 4-Morpholinopyridin-3-amine scaffold.
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Caption: Inhibition of the PI3K signaling pathway.
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Conclusion

4-Morpholinopyridin-3-amine is more than a simple chemical intermediate; it is a strategically
designed scaffold that embodies key principles of modern medicinal chemistry. Its combination
of a reactive handle for diversification and a pharmacokinetic-enhancing morpholine group
makes it an exceptionally valuable building block. As demonstrated by its successful
incorporation into numerous clinical and preclinical drug candidates, particularly kinase
inhibitors, this compound provides a robust and reliable starting point for the development of
next-generation targeted therapies. A comprehensive understanding of its properties,
synthesis, and reactivity is essential for any scientist or researcher aiming to innovate in the
field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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